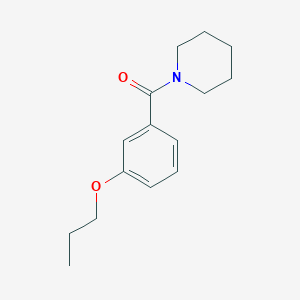

PIPERIDINO(3-PROPOXYPHENYL)METHANONE

Description

Structure

3D Structure

Properties

IUPAC Name |

piperidin-1-yl-(3-propoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-11-18-14-8-6-7-13(12-14)15(17)16-9-4-3-5-10-16/h6-8,12H,2-5,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWANZOLHGRJQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

General Synthetic Strategies for Piperidino(3-propoxyphenyl)methanone Core Structure

The assembly of the this compound core can be approached through several convergent synthetic strategies. These methods typically involve the preparation of key precursors, 3-propoxybenzoic acid and piperidine (B6355638), followed by their coupling.

Alkylation Reactions

A primary method for introducing the propoxy group onto the phenyl ring is through a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the alkylation of a hydroxyl group with an alkyl halide in the presence of a base. In the context of synthesizing the target compound, 3-hydroxybenzoic acid serves as the starting phenol. The reaction is typically carried out by deprotonating the phenolic hydroxyl group with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide ion. orgsyn.org This nucleophilic phenoxide then attacks an n-propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in an SN2 reaction to form the ether linkage, yielding 3-propoxybenzoic acid. wikipedia.orgvaia.comaskfilo.com The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction. wikipedia.org Reaction temperatures can range from room temperature to elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. wikipedia.org

A typical reaction scheme is as follows:

Step 1: Deprotonation of 3-hydroxybenzoic acid with a base.

Step 2: Nucleophilic attack of the resulting phenoxide on a propyl halide.

Amidation/Acylation Reactions

The formation of the amide bond between 3-propoxybenzoic acid and piperidine is a critical step in the synthesis of this compound. Several well-established amidation protocols can be employed.

One common approach involves the activation of the carboxylic acid group of 3-propoxybenzoic acid using a coupling reagent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt), are frequently used. nih.govresearchgate.netorganic-chemistry.org These reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the secondary amine of piperidine. nih.govorganic-chemistry.org The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or DMF at room temperature. researchgate.netgrowingscience.com

Another powerful class of coupling reagents are phosphonium (B103445) and aminium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). growingscience.commychemblog.com HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), is known for its high efficiency and ability to minimize side reactions. growingscience.commychemblog.comnih.gov

Alternatively, the amidation can be achieved by first converting 3-propoxybenzoic acid into its more reactive acyl chloride derivative, 3-propoxybenzoyl chloride. This is typically accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with piperidine, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, to form the final amide product. orgsyn.org This is a classic and often high-yielding method for amide bond formation.

Coupling Reactions

While the term "coupling reaction" in a broader sense encompasses the amidation reactions described above, it can also refer to palladium-catalyzed cross-coupling reactions if the synthesis were to be designed in a different convergent manner. However, for the direct synthesis of this compound from its primary precursors, the amidation reaction is the most direct coupling strategy.

Reductive Amination Approaches

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for the synthesis of amines. researchgate.net While not a direct route to the target amide, it is a highly relevant strategy for the synthesis of precursors and structural analogues. For instance, if a synthetic route were to proceed via 3-propoxybenzaldehyde (B1271455), this aldehyde could be reacted with piperidine to form an iminium ion intermediate, which is then reduced in situ to yield N-(3-propoxybenzyl)piperidine. researchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and selectivity, and sodium cyanoborohydride (NaBH₃CN). researchgate.netchim.it This approach is particularly valuable for generating structural analogues where the carbonyl group of the target compound is replaced by a methylene (B1212753) bridge.

Synthesis of Precursors and Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of its precursors.

3-Hydroxybenzoic acid: This is a commercially available starting material. It can also be synthesized via the alkali fusion of 3-sulfobenzoic acid. researchgate.net

Piperidine: This is a common and commercially available cyclic secondary amine. A variety of methods exist for the synthesis of substituted piperidines, including the hydrogenation of pyridine derivatives and various cyclization strategies. nih.govmdpi.comorganic-chemistry.orgresearchgate.net

3-Propoxybenzoic acid: As detailed in section 2.1.1, this key intermediate is synthesized via the Williamson ether synthesis from 3-hydroxybenzoic acid and a propyl halide.

3-Propoxybenzoyl chloride: This reactive intermediate is prepared by treating 3-propoxybenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride prior to the acylation reaction with piperidine.

A summary of the synthesis of the key intermediate, 3-propoxybenzoic acid, is presented in the table below.

| Starting Material | Reagents | Reaction Type | Typical Conditions | Product |

|---|---|---|---|---|

| 3-Hydroxybenzoic acid | 1-Bromopropane, K₂CO₃ | Williamson Ether Synthesis | DMF, 80°C, 12h | 3-Propoxybenzoic acid |

| 3-Hydroxybenzoic acid | 1-Iodopropane, NaOH | Williamson Ether Synthesis | Ethanol, Reflux, 6h | 3-Propoxybenzoic acid |

Approaches to Structural Analogues and Derivatives

The synthetic methodologies described above are versatile and can be adapted to produce a wide range of structural analogues and derivatives of this compound.

Variations can be introduced in several parts of the molecule:

The Alkoxy Chain: By using different alkyl halides in the Williamson ether synthesis, a variety of alkoxy analogues can be prepared (e.g., methoxy (B1213986), ethoxy, butoxy, benzyloxy). For example, using benzyl (B1604629) bromide would yield (3-(benzyloxy)phenyl)(piperidin-1-yl)methanone.

The Phenyl Ring: Substituents can be introduced onto the phenyl ring of 3-hydroxybenzoic acid prior to the alkylation and amidation steps. This allows for the synthesis of analogues with various electronic and steric properties.

The Piperidine Ring: Commercially available or synthetically prepared substituted piperidines can be used in the amidation step. For example, using 4-methylpiperidine (B120128) or 3-aminopiperidine derivatives would lead to analogues with modified piperidine scaffolds. google.com

The Carbonyl Group: The carbonyl group can be reduced to a methylene group (CH₂) using a reducing agent like lithium aluminum hydride (LiAlH₄), or as mentioned in section 2.1.4, a reductive amination approach starting from 3-propoxybenzaldehyde can directly yield the corresponding benzylamine (B48309) derivative.

The table below summarizes some potential synthetic approaches to structural analogues.

| Analogue Type | Synthetic Strategy | Key Reagents | Example Product |

|---|---|---|---|

| Varying Alkoxy Chain | Williamson ether synthesis with different alkyl halides | Ethyl iodide, Benzyl bromide | (3-Ethoxyphenyl)(piperidin-1-yl)methanone |

| Substituted Phenyl Ring | Start with a substituted 3-hydroxybenzoic acid | 4-Chloro-3-hydroxybenzoic acid | (4-Chloro-3-propoxyphenyl)(piperidin-1-yl)methanone |

| Substituted Piperidine Ring | Amidation with a substituted piperidine | 4-Methylpiperidine | (4-Methylpiperidin-1-yl)(3-propoxyphenyl)methanone |

| Carbonyl Reduction | Reduction of the final amide or reductive amination | LiAlH₄ or NaBH(OAc)₃ | 1-((3-Propoxyphenyl)methyl)piperidine |

Modification of the Piperidine Ring

The piperidine ring is a prevalent nitrogen-containing heterocycle in drug discovery, found in numerous FDA-approved pharmaceuticals. researchgate.net Its structural modification is a key strategy for modulating the properties of a parent molecule. Synthetic approaches for creating substituted piperidines often involve either the construction of the ring from acyclic precursors or the functionalization of a pre-existing piperidine or pyridine ring. researchgate.netnih.gov

Strategies for modifying the piperidine moiety in a scaffold like this compound can be diverse. One common approach is the introduction of substituents at various positions on the piperidine ring. For instance, research on other piperidine-containing bioactive molecules has shown that adding substituents can significantly influence molecular activity. nih.gov A 4-methyl-substituted piperidine ring, for example, has been shown to be effective in other molecular contexts. acs.org The synthesis of such derivatives can be achieved by using appropriately substituted piperidine precursors during the initial amide bond formation or through post-synthesis modification of the piperidine ring itself.

Another avenue for modification is the functionalization of the piperidine nitrogen. However, in this compound, this position is part of the amide linkage and is thus not available for direct alkylation or acylation without disrupting the core structure. Therefore, modifications are primarily focused on the carbon skeleton of the ring.

| Modification Strategy | Description | Potential Reagents/Methods | Reference Example (General Piperidines) |

| Ring Substitution | Introduction of alkyl, aryl, or functional groups onto the carbon atoms of the piperidine ring. | Use of pre-substituted piperidines (e.g., 4-methylpiperidine) in the initial synthesis. | Synthesis of a derivative with a 4-methyl-substituted piperidine ring. acs.org |

| Ring Expansion/Contraction | Conversion of the piperidine ring to a different-sized heterocycle (e.g., pyrrolidine (B122466) or azepane). | Ring expansion of pyrrolidines is a known method for piperidine synthesis. researchgate.net | Not directly applicable without fundamentally altering the core structure. |

| Stereoselective Synthesis | Control of stereochemistry for chiral centers introduced on the ring. | Asymmetric synthesis, metal-catalyzed cyclization. nih.gov | Enantioselective synthesis of substituted piperidines using a palladium catalyst. nih.gov |

Manipulation of the Propoxyphenyl Moiety

The 3-propoxyphenyl group offers multiple sites for structural alteration, which can be broadly categorized into changes on the phenyl ring and modifications of the propoxy chain.

Phenyl Ring Substitution: Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring. The existing propoxy and methanone (B1245722) groups will direct new substituents to specific positions (ortho and para to the propoxy group). Potential modifications include:

Halogenation: Introduction of fluorine, chlorine, or bromine atoms.

Nitration: Addition of a nitro group, which can subsequently be reduced to an amine, providing a handle for further functionalization.

Acylation/Alkylation: Friedel-Crafts reactions to append new carbon-based substituents.

Propoxy Chain Modification: The n-propoxy chain can also be a target for manipulation. Its length, branching, and composition can be altered to explore structure-activity relationships. This is typically achieved by starting the synthesis with a modified phenol. Examples include:

Varying the alkyl chain length (e.g., ethoxy, butoxy).

Introducing unsaturation (e.g., an allyloxy group).

Replacing it with other functionalized chains.

| Modification Target | Type of Reaction | Example Substituent | Synthetic Approach |

| Phenyl Ring | Electrophilic Aromatic Substitution | -Cl, -Br, -NO₂, -COCH₃ | Standard halogenation, nitration, or Friedel-Crafts acylation protocols. |

| Propoxy Chain | Ether Synthesis (Williamson) | Ethoxy, Isopropoxy, Butoxy | Use of 3-hydroxyphenyl piperidinyl methanone and the corresponding alkyl halide. |

Diversification of the Methanone Linker Region

The methanone linker, which forms an amide bond, is a critical component connecting the piperidine and propoxyphenyl moieties. researchgate.net This linker can be replaced by various bioisosteric groups to alter the molecule's chemical properties, such as stability, hydrogen bonding capacity, and conformation. researchgate.netresearchgate.netchemrxiv.org

One common modification is the conversion of the amide to a thioamide . This can drastically alter the electronic and steric properties of the linker. acs.org Other potential replacements include:

Esters or Reverse Esters: Replacing the amide with an ester linkage.

Methylene Ethers (-CH₂-O-): Reducing the carbonyl to a methylene group.

Sulfonamides (-SO₂-N-): A common and stable amide bioisostere. researchgate.net

Ureas: Another closely related linker to amides. researchgate.net

These modifications typically require multi-step synthetic sequences, starting from precursors other than 3-propoxybenzoic acid and piperidine. For example, a sulfonamide linker would be synthesized from 3-propoxybenzenesulfonyl chloride and piperidine.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry emphasizes not only the creation of novel molecules but also the efficiency, sustainability, and scalability of the synthetic processes.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates, increasing yields, and improving purity. mdpi.comresearchgate.net The technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles and amide bonds. nih.govmdpi.comnih.gov For the synthesis of this compound and its derivatives, microwave irradiation can significantly shorten the time required for the amide bond formation between 3-propoxybenzoic acid (or its activated form) and piperidine. nih.gov In many cases, reactions that take several hours under conventional heating can be completed in minutes. mdpi.comnih.gov This method is also beneficial for creating libraries of analogues for research purposes due to the rapid reaction times. mdpi.com

| Technique | Advantages | Application Example |

| Microwave Synthesis | - Reduced reaction times (minutes vs. hours) mdpi.com- Higher yields mdpi.com- Improved product purity- Suitability for high-throughput synthesis | Condensation of piperidine with an activated carboxylic acid under microwave irradiation at 160-180°C for 5-20 minutes. nih.govnih.gov |

Purification and Isolation Methodologies in Research

The isolation and purification of the final compound and its analogues are critical to ensure their chemical identity and purity for any subsequent analysis. A combination of techniques is often necessary to obtain highly pure material. researchgate.netnih.gov

Column Chromatography: This is a standard method for purifying organic compounds. For this compound, silica (B1680970) gel column chromatography would be the primary choice to separate the product from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. mdpi.com Reversed-phase HPLC is particularly useful for purifying moderately polar compounds and can effectively separate closely related analogues. nih.gov

Recrystallization: If the compound is a stable solid, recrystallization from a suitable solvent system can be a highly effective and scalable method for achieving high purity.

Extraction and Washing: Initial workup of the reaction mixture typically involves liquid-liquid extraction to remove water-soluble impurities, followed by washing with acidic and basic solutions to remove any unreacted acidic or basic starting materials.

The choice of purification method depends on the scale of the synthesis, the physical properties of the compound, and the required level of purity. Often, a multi-step purification process involving both extraction and chromatography is required for research-grade materials. nih.govmdpi.com

Preclinical Pharmacological Characterization

Receptor Binding Studies

Receptor binding assays are fundamental in determining the affinity of a compound for its molecular target. These studies are crucial for understanding a drug's potency and potential for off-target effects.

Radioligand Displacement Assays for Target Affinity

Radioligand displacement assays are a standard method used to determine the affinity of a test compound for a specific receptor. In a hypothetical scenario for PIPERIDINO(3-PROPOXYPHENYL)METHANONE, this would involve incubating a preparation of cells or membranes expressing the target receptor with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. Increasing concentrations of unlabeled this compound would then be added to compete with the radioligand for binding. The concentration of this compound that displaces 50% of the bound radioligand is known as the IC50 value.

Quantification of Binding Potency (Ki Determination)

The inhibitory constant (Ki) is a more absolute measure of binding affinity than the IC50 value, as it is independent of the concentration of the radioligand used in the assay. The Ki value for this compound would be calculated from its IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand. A lower Ki value indicates a higher binding affinity.

Receptor Subtype Selectivity Profiling (e.g., H1R, H3R, H4R)

To assess the selectivity of this compound, its binding affinity would be determined across a panel of different receptor subtypes. For instance, if the primary target was a histamine (B1213489) receptor, binding assays would be conducted for H1, H3, and H4 receptors. The ratios of the Ki values would indicate the compound's preference for one subtype over others, which is a critical factor in predicting its therapeutic efficacy and potential side effects.

In Vitro Functional Assays

Functional assays are employed to determine the physiological response elicited by a compound upon binding to its receptor. This helps to classify the compound as an agonist, antagonist, or inverse agonist.

Agonist, Antagonist, and Inverse Agonist Characterization (e.g., cAMP production assays)

A common functional assay measures the production of second messengers, such as cyclic AMP (cAMP), in response to receptor activation. For example, if this compound were to be tested at a G-protein coupled receptor that modulates adenylyl cyclase activity, its effect on cAMP levels would be measured. An agonist would mimic the effect of the endogenous ligand, an antagonist would block the effect of the endogenous ligand, and an inverse agonist would produce an effect opposite to that of the agonist.

Enzyme Inhibition Assays (e.g., Cholinesterases, Kinases, MAO)

To investigate potential off-target effects or to identify a primary mechanism of action involving enzyme modulation, this compound would be screened against a panel of relevant enzymes. For example, its ability to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase), various kinases, or monoamine oxidase (MAO) would be quantified. The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) would be determined.

In Vivo Preclinical Pharmacological Investigations (Excluding Clinical Human Data)

There is no available data from in vivo studies in rodent models to assess the efficacy of this compound. Specifically, no information exists regarding its potential pro-cognitive effects as evaluated through behavioral tests such as the novel object recognition test.

Information regarding the in vivo target engagement of this compound is not available. Studies to confirm that the compound interacts with its intended biological target in animal models have not been published.

Molecular Mechanisms of Action and Target Interaction Studies

Species-Dependent Pharmacology and Receptor Isoform Differences

The pharmacological profile of piperidino(3-propoxyphenyl)methanone and related piperidine-based compounds can exhibit significant variations depending on the animal species and the specific receptor isoform being studied. These differences are critical for the translational applicability of preclinical research findings to human clinical scenarios. The primary target for this class of compounds is often the histamine (B1213489) H3 receptor (H3R), a G protein-coupled receptor (GPCR) known for its complex pharmacology, which is further complicated by the existence of multiple splice variants or isoforms. mdpi.com

Research into piperidine-containing histamine H3 receptor antagonists has revealed differing potencies and activities across species. For instance, studies on a series of N-alkyl urethane (B1682113) derivatives with a piperidine (B6355638) moiety showed moderate antagonist affinities at the guinea-pig histamine H3 receptors. nih.govnih.gov In one such study, the most potent compound from a series of carbamate (B1207046) derivatives demonstrated a pA2 value of 7.2 on the isolated guinea pig ileum, indicating significant H3 receptor antagonism in this species. nih.gov However, this in vitro activity in guinea pigs did not always translate to in vivo efficacy in mice, suggesting potential species-dependent metabolic or pharmacokinetic differences. nih.gov

Furthermore, significant functional disparities have been noted between human and rat H3 receptors. Some compounds have been observed to act as full agonists at human H3 receptors while behaving as inverse agonists at the corresponding rat receptors. researchgate.net This highlights a fundamental difference in the way these species' receptors respond to the same ligand, which can have profound implications for drug development.

The complexity of H3R pharmacology is amplified by the existence of numerous isoforms generated through alternative splicing. mdpi.com In humans, at least seven H3R isoforms have been identified (H3R-445, H3R-453, H3R-415, H3R-413, H3R-329, H3R-365, and H3R-373), which differ in the length of their third intracellular loop and/or C-terminal tail. biorxiv.org A comprehensive pharmacological characterization of these isoforms has revealed significant differences in ligand binding affinities. biorxiv.org

Specifically, while the longer isoforms (H3R-453, H3R-415, and H3R-413) show binding affinities for various H3R ligands that are similar to the reference H3R-445 isoform, the shorter isoforms display a distinct pharmacological profile. biorxiv.org The three shorter isoforms (H3R-329, H3R-365, and H3R-373) exhibit increased binding affinities for H3R agonists. biorxiv.org Conversely, inverse agonists, such as the approved drug pitolisant, show significantly lower binding affinities for the H3R-365 and H3R-373 isoforms. biorxiv.org This differential binding is associated with higher constitutive activity of the H3R-365 and H3R-373 isoforms. biorxiv.org

Studies on dual-target ligands, such as those with affinity for both human histamine H3 and sigma-1 (σ1) receptors, have further elucidated the pharmacology of piperidine-based structures at human receptors. nih.govacs.orgnih.gov These studies provide valuable affinity data (Ki values) for a range of piperidine derivatives at the human H3 receptor, contributing to our understanding of the structure-activity relationships for this target in humans. nih.govacs.orgnih.gov For example, a series of piperidine-based ligands showed high affinity for the human H3 receptor, with Ki values often in the low nanomolar range. acs.org

The tables below summarize the pharmacological data for representative piperidine-containing compounds at different species' H3 receptors and across various human H3 receptor isoforms.

Pharmacological Activity of Piperidine Derivatives at Guinea Pig and Human Histamine H3 Receptors

| Compound Class | Species | Receptor | Assay | Value | Reference |

|---|---|---|---|---|---|

| Carbamate Derivatives | Guinea Pig | H3 | Functional (pA2) | 6.11-6.76 | nih.gov |

| N-Alkyl Urethanes | Guinea Pig | H3 | Functional (pA2) | up to 7.2 | nih.gov |

| Piperidine Derivatives | Human | hH3R | Binding (Ki) | 2.7-88.9 nM | nih.govacs.org |

| Biphenylalkoxyamines | Human | hH3R | Binding (Ki) | 19-561 nM | nih.gov |

Binding Affinities (Ki, nM) of Reference Ligands Across Human Histamine H3 Receptor Isoforms

| Ligand (Class) | H3R-445 | H3R-453 | H3R-415 | H3R-413 | H3R-373 | H3R-365 | H3R-329 | Reference |

|---|---|---|---|---|---|---|---|---|

| Histamine (Agonist) | 8 | Similar to H3R-445 | Similar to H3R-445 | Similar to H3R-445 | Increased Affinity | Increased Affinity | Increased Affinity | biorxiv.org |

| Imetit (Agonist) | 0.32 | Similar to H3R-445 | Similar to H3R-445 | Similar to H3R-445 | Increased Affinity | Increased Affinity | Increased Affinity | biorxiv.org |

| Pitolisant (Inverse Agonist) | N/A | N/A | N/A | N/A | Decreased Affinity | Decreased Affinity | N/A | biorxiv.org |

This table presents a qualitative summary of the findings from the cited study, which reported fold-changes in affinity relative to the H3R-445 isoform.

Structure Activity Relationship Sar and Lead Optimization

Systematic Exploration of Structural Modifications

The systematic modification of the Piperidino(3-propoxyphenyl)methanone structure is a cornerstone of medicinal chemistry efforts to enhance its desired biological effects while minimizing off-target interactions.

The piperidine (B6355638) ring is a common scaffold in many pharmacologically active compounds due to its ability to be readily modified and its presence in numerous natural alkaloids. researchgate.netmdpi.com Substitutions on the piperidine ring of this compound can significantly modulate its activity. The nitrogen atom of the piperidine ring often acts as a key basic center, forming crucial interactions with biological targets, such as a salt bridge with acidic residues like aspartate or glutamate (B1630785) in a receptor binding pocket. nih.gov

The nature and position of substituents on the piperidine ring can influence potency and selectivity. For instance, the introduction of small alkyl groups at various positions could sterically hinder or enhance binding, depending on the topology of the target's binding site. The conversion of the piperidine to other N-heterocycles, such as piperazine (B1678402), has been shown in other compound series to impact biological activity, sometimes leading to improved pharmacokinetic properties. nih.gov

| Piperidine Modification | Predicted Impact on Activity | Rationale |

| N-methylation | Potential decrease in binding | Steric hindrance at the basic nitrogen center, potentially disrupting key polar interactions. nih.gov |

| 4-Hydroxyl substitution | Could increase or decrease affinity | Introduction of a hydrogen bond donor/acceptor group may form new favorable interactions or create unfavorable steric or electronic clashes. |

| 4,4-Difluoro substitution | May enhance metabolic stability | Fluorine substitution can block sites of metabolism without significantly altering molecular size. |

| Conversion to Piperazine | Potential for altered selectivity | The second nitrogen atom in piperazine offers an additional point for substitution or interaction, potentially altering the compound's selectivity profile. nih.gov |

This table presents hypothetical data based on general principles of medicinal chemistry.

Altering the length of the propoxy chain to an ethoxy or butoxy group, for example, would change the spatial reach of this hydrophobic tail, potentially optimizing its fit within a hydrophobic pocket. Furthermore, substitution on the phenyl ring itself can fine-tune the electronic and steric properties of the molecule. Electron-donating or electron-withdrawing groups can influence the aromatic interactions, such as pi-pi stacking or cation-pi interactions.

| Propoxyphenyl Modification | Predicted Impact on Binding Affinity | Rationale |

| O-dealkylation (to 3-hydroxyphenyl) | Potential increase in affinity | The introduction of a phenolic hydroxyl group can act as a hydrogen bond donor, potentially forming a key interaction with the target. |

| Chain extension (e.g., to butoxy) | Variable | May improve hydrophobic interactions if the binding pocket can accommodate the longer chain, or decrease affinity due to steric clash. |

| Phenyl ring fluorination | May increase binding affinity | Fluorine can engage in favorable orthogonal multipolar interactions and enhance metabolic stability. |

| Positional Isomerism (e.g., 4-propoxyphenyl) | Likely to decrease affinity | The spatial positioning of the propoxy group is often critical for optimal interaction with the target; altering its position would change the molecule's 3D shape. mdpi.com |

This table presents hypothetical data based on general principles of medicinal chemistry.

The methanone (B1245722) (ketone) linker between the piperidine and the propoxyphenyl moieties is crucial for maintaining the correct orientation of these two key pharmacophoric elements. The rigidity of the carbonyl group helps to lock the relative positions of the rings. Modifications to this linker can significantly alter the compound's flexibility and, consequently, its pharmacological profile.

Reducing the ketone to an alcohol, for instance, would introduce a chiral center and a hydrogen bond donor/acceptor group, which could lead to stereospecific interactions with the target. Replacing the ketone with a more flexible alkyl chain could increase the conformational freedom of the molecule, which might be beneficial or detrimental depending on the entropic cost of binding. The stability and pharmacokinetic properties of a molecule can also be influenced by the linker chemistry. biopharminternational.comyoutube.com

Identification of Key Pharmacophoric Features

A pharmacophore model for this class of compounds would likely consist of several key features essential for biological activity. nih.gov These features are a conceptual description of the molecular interactions required for optimal binding to a specific biological target. Based on the structure of this compound, the key pharmacophoric features would likely include:

A basic nitrogen atom: The piperidine nitrogen, which is expected to be protonated at physiological pH, serving as a positive ionizable feature that can form ionic bonds or hydrogen bonds. nih.gov

A hydrophobic aromatic region: The propoxyphenyl ring, which can engage in hydrophobic and aromatic stacking interactions.

A hydrogen bond acceptor: The carbonyl oxygen of the methanone linker.

A defined spatial relationship: The specific distances and angles between these features, maintained by the relatively rigid linker.

Development of SAR Models

To quantify the relationship between the structural modifications and the observed activity, quantitative structure-activity relationship (QSAR) models can be developed. One such approach is Comparative Molecular Field Analysis (CoMFA). nih.govresearchgate.net CoMFA models generate 3D contour maps that visualize the regions around a set of aligned molecules where changes in steric and electrostatic fields are predicted to increase or decrease biological activity.

For the this compound series, a CoMFA model could highlight:

Sterically favored regions: Areas where bulky substituents would enhance activity.

Sterically disfavored regions: Areas where bulky substituents would clash with the receptor.

Electropositive favored regions: Areas where positively charged or electron-poor groups would be beneficial.

Electronegative favored regions: Areas where negatively charged or electron-rich groups would improve activity.

These models provide a predictive tool to prioritize the synthesis of novel analogs with a higher probability of success. nih.gov

Rational Design Strategies for Improved Potency and Selectivity

The insights gained from SAR studies and pharmacophore modeling form the basis for rational drug design strategies aimed at improving the potency and selectivity of this compound analogs. mdpi.comnih.gov

One strategy involves scaffold hopping , where the piperidine or phenyl ring is replaced by another bioisosteric group that retains the key pharmacophoric features but may offer improved properties such as better metabolic stability or reduced off-target effects.

Another approach is structure-based design , which would utilize the 3D structure of the biological target, if available. Docking studies could be performed to visualize the binding mode of this compound and its analogs within the active site. This would allow for the precise design of modifications to optimize interactions with specific amino acid residues, for example, by introducing a substituent that can form a new hydrogen bond or fill a vacant hydrophobic pocket. nih.gov

Fine-tuning the electronics of the propoxyphenyl ring through the introduction of various substituents can also be a powerful strategy to enhance cation-pi interactions or other electronic-based interactions with the target. mdpi.com Ultimately, the goal is to synthesize novel compounds with an optimized balance of potency, selectivity, and drug-like properties.

Lead Compound Selection and Optimization Criteria

In the development of novel therapeutic agents, the process of selecting and optimizing a lead compound is a critical phase that bridges the gap between initial discovery and a viable drug candidate. For the chemical class represented by this compound, this process involves a meticulous evaluation of structure-activity relationships (SAR) to enhance desired pharmacological effects while minimizing off-target activities and undesirable physicochemical properties. The optimization journey is guided by a set of stringent criteria aimed at refining the molecular architecture to achieve a profile suitable for clinical evaluation.

The selection of a lead compound is predicated on its initial promise, often identified through high-throughput screening or rational design based on a biological target. A hypothetical lead for the this compound series might emerge from a screening campaign that identifies a compound with modest but measurable activity at a specific receptor or enzyme. The optimization criteria are then systematically applied to iteratively improve the lead's profile.

Key optimization criteria for this class of compounds would typically include:

Potency: Enhancing the binding affinity (Ki) or functional activity (e.g., IC50 or EC50) at the primary biological target is a primary goal. This involves structural modifications to maximize favorable interactions with the target protein.

Selectivity: Achieving high selectivity for the intended target over other related proteins (e.g., other receptor subtypes or enzymes) is crucial to minimize the potential for off-target side effects.

Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is essential for ensuring that the compound can reach its site of action in sufficient concentrations and for an appropriate duration. This includes modulating lipophilicity (LogP), metabolic stability, and permeability.

Physicochemical Properties: Fine-tuning properties such as solubility and chemical stability is important for formulation and ensuring consistent biological performance.

The optimization of a lead compound is a multi-parameter endeavor. For instance, in the development of piperidine-based renin inhibitors, researchers focused on optimizing the substituent at the 4-position of the piperidine ring to improve potency and pharmacokinetic profiles. nih.govdoi.orgresearchgate.net Similarly, studies on 3-phenoxypropyl piperidine analogues as ORL1 receptor agonists explored the impact of modifications to the phenoxypropyl region on potency and selectivity. nih.gov These examples highlight the iterative nature of lead optimization, where systematic structural changes are made and their effects on various parameters are carefully measured.

The following data tables illustrate a hypothetical lead optimization campaign for a series of piperidino(3-alkoxyphenyl)methanone analogs. The lead compound, Compound 1 , features a methoxy (B1213986) group at the 3-position of the phenyl ring. The subsequent analogs explore the impact of modifying the alkoxy chain length and the substitution pattern on the phenyl ring.

Table 1: Impact of Alkoxy Chain Length on Potency and Selectivity

| Compound | R Group (at 3-position) | Target Potency (IC50, nM) | Selectivity vs. Off-Target (Fold) |

| 1 (Lead) | -OCH3 | 150 | 20 |

| 2 | -OCH2CH3 | 85 | 50 |

| 3 | -OCH2CH2CH3 | 50 | 100 |

| 4 | -O(CH2)3CH3 | 95 | 80 |

| 5 | -OCH(CH3)2 | 70 | 120 |

This table is generated for illustrative purposes and is based on general principles of medicinal chemistry.

The data in Table 1 suggests that increasing the alkoxy chain length from methoxy (Compound 1 ) to propoxy (Compound 3 ) leads to a significant improvement in both potency and selectivity. This is a common strategy in lead optimization, where exploring the steric and electronic effects of different alkyl groups can lead to enhanced interactions with the target binding pocket. The n-propoxy group in Compound 3 appears to be optimal in this series, as a longer butoxy group (Compound 4 ) results in a slight decrease in potency. The branched isopropoxy group (Compound 5 ) also shows good activity and selectivity, indicating that the shape of the alkyl group is an important determinant of activity.

Further optimization often involves exploring different substitution patterns on the aromatic ring to probe for additional binding interactions and to fine-tune physicochemical properties.

Table 2: Impact of Phenyl Ring Substitution on Pharmacokinetic Properties

| Compound | Substitution | Target Potency (IC50, nM) | Lipophilicity (LogP) | Metabolic Stability (t1/2, min) |

| 3 | 3-propoxy | 50 | 3.5 | 30 |

| 6 | 2-fluoro, 3-propoxy | 45 | 3.6 | 45 |

| 7 | 4-fluoro, 3-propoxy | 60 | 3.6 | 25 |

| 8 | 3-propoxy, 5-methyl | 55 | 3.8 | 35 |

| 9 | 2,5-difluoro, 3-propoxy | 48 | 3.7 | 55 |

This table is generated for illustrative purposes and is based on general principles of medicinal chemistry.

Table 2 demonstrates the effect of adding substituents to the phenyl ring of the optimized propoxy analog (Compound 3 ). The introduction of a fluorine atom at the 2-position (Compound 6 ) not only maintains potency but also improves metabolic stability, a common goal of introducing halogens at metabolically labile positions. In contrast, a fluorine at the 4-position (Compound 7 ) is less favorable. The addition of a methyl group at the 5-position (Compound 8 ) slightly decreases potency and increases lipophilicity. The di-fluoro analog (Compound 9 ) shows a promising balance of maintained potency and significantly improved metabolic stability.

These hypothetical data illustrate the systematic approach taken during lead optimization. Each modification is designed to address a specific criterion, and the resulting compounds are evaluated across a panel of assays to build a comprehensive understanding of the structure-activity relationship. This iterative process of design, synthesis, and testing is fundamental to refining a lead compound into a clinical candidate with the desired profile of efficacy and safety. The principles observed in the optimization of various piperidine-containing scaffolds, such as those targeting renin nih.govdoi.orgresearchgate.net or the ORL1 receptor, nih.gov underscore the importance of this meticulous, data-driven approach.

In Vitro Metabolic and Pharmacokinetic Profile of this compound: A Review of Preclinical Data

A comprehensive review of existing preclinical data reveals insights into the metabolic fate of this compound. This article synthesizes findings on its stability in biological matrices and elucidates the primary enzymatic pathways responsible for its biotransformation.

The metabolic journey of a xenobiotic compound through the body is a critical determinant of its efficacy and duration of action. For this compound, a compound of interest in pharmaceutical research, understanding its metabolic and pharmacokinetic profile is paramount. Preclinical in vitro studies form the cornerstone of this understanding, offering a window into how the human body might process the compound. This article focuses exclusively on the preclinical in vitro metabolism and pharmacokinetics of this compound, drawing from available scientific literature.

Metabolism and Pharmacokinetics Preclinical/in Vitro

Metabolite Identification and Characterization in Research Settings

No information is publicly available on the metabolites of this compound identified in any research setting.

Preclinical Pharmacokinetic Profiling (Excluding Human ADME)

In Vitro Absorption and Permeability Studies

There are no published studies on the in vitro absorption or permeability of this compound.

Ex Vivo Bioavailability Assessment in Animal Models

No ex vivo or in vivo bioavailability data for this compound in any animal model has been reported in the available literature.

Application of Microbiological Models for Metabolism Studies

There is no evidence of microbiological models being used to study the metabolism of this compound.

Computational Chemistry and Rational Drug Design

Molecular Docking Simulations

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. For a compound like Piperidino(3-propoxyphenyl)methanone, docking simulations would be the first step in identifying its potential biological targets and understanding the nature of its interactions.

The prediction of the binding mode involves placing the three-dimensional structure of this compound into the active site of a computationally rendered biological target. The process explores various possible conformations and orientations of the ligand within the binding pocket. For this compound, key structural features would be analyzed for their potential interactions:

The Piperidine (B6355638) Ring: This saturated heterocycle can adopt different conformations (e.g., chair, boat) and can participate in hydrophobic interactions. The nitrogen atom can act as a hydrogen bond acceptor.

The Ketone Linker: The carbonyl group is a potent hydrogen bond acceptor, a critical feature for anchoring the ligand within a binding site.

The 3-Propoxy Phenyl Group: The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein. The propoxy group provides additional hydrophobicity and conformational flexibility.

A typical docking study would predict that the carbonyl oxygen forms a hydrogen bond with a donor residue in the active site, while the phenyl and piperidine rings fit into specific hydrophobic pockets. The propoxy chain's flexibility would allow it to adapt to the shape of the binding cavity.

Once various binding poses are generated, a scoring function is used to estimate the binding affinity for each pose, ranking them from most to least favorable. These functions calculate a score based on the intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. A lower docking score typically indicates a more stable and favorable binding interaction.

Table 7.1: Representative Scoring Functions in Molecular Docking

| Scoring Function Type | Principle of Calculation | Typical Software Implementation |

|---|---|---|

| Force-Field Based | Calculates energy based on classical mechanics (e.g., van der Waals, electrostatic terms). | AutoDock, DOCK |

| Empirical | Uses regression analysis to fit coefficients for various energy terms to experimental binding data. | GlideScore, ChemScore |

| Knowledge-Based | Derives statistical potentials from observed atom-pair frequencies in known protein-ligand complexes. | PMF, DrugScore |

To validate the docking protocol, a common procedure is to re-dock a known co-crystallized ligand into its corresponding protein structure. If the docking program can accurately reproduce the experimentally observed binding pose (typically with a Root Mean Square Deviation [RMSD] of less than 2.0 Å), the protocol is considered validated and can be applied with greater confidence to novel ligands like this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of this compound analogs were synthesized and tested, QSAR would be a vital tool for optimizing their potency.

QSAR models are built using molecular descriptors, which are numerical representations of a molecule's properties.

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), and topological indices. These models are computationally fast and are useful for understanding general trends in a dataset.

3D-QSAR: This more advanced method requires the 3D alignment of the molecules in the series. It generates field-based descriptors, such as steric and electrostatic fields around the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) produce 3D contour maps that visualize regions where modifying the structure would likely enhance or diminish activity. For this compound analogs, a 3D-QSAR study might reveal that increasing steric bulk at a specific position on the piperidine ring or adding an electron-withdrawing group to the phenyl ring could improve biological activity.

A QSAR model is developed by dividing a dataset of compounds into a training set (to build the model) and a test set (to validate its predictive power). Statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR) are used to correlate the descriptors with biological activity.

The quality of a QSAR model is assessed using several statistical metrics.

Table 7.2: Key Validation Metrics for QSAR Models

| Metric | Description | Acceptable Value |

|---|---|---|

| r² (Correlation Coefficient) | Measures the fitness of the model for the training set. | > 0.6 |

| q² (Cross-validation Coefficient) | Measures the internal predictive ability of the model (leave-one-out cross-validation). | > 0.5 |

| pred_r² (External Validation) | Measures the predictive ability of the model on the external test set. | > 0.5 |

A statistically robust QSAR model for a series of this compound derivatives could then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. An MD simulation would place the docked complex of this compound and its target protein into a simulated aqueous environment and calculate the atomic motions over nanoseconds or even microseconds.

MD simulations are critical for:

Conformational Analysis: Assessing the stability of the predicted binding pose. A stable ligand will maintain its key interactions and position within the active site throughout the simulation.

Binding Kinetics: Advanced MD techniques can be used to estimate the kinetics of binding (k_on and k_off rates), providing a more nuanced understanding of the ligand's efficacy than binding affinity alone.

Solvent Effects: Evaluating the role of water molecules in mediating or disrupting the binding of the ligand.

For this compound, an MD simulation could reveal flexibility in the propoxy chain that might not be captured by docking, or it could show that specific water molecules are essential for bridging interactions between the ligand and the protein. Analysis of the simulation trajectory provides insights into the stability and dynamic nature of the ligand-receptor complex.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug discovery, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.comnih.gov For a compound like This compound , a pharmacophore model would typically be generated from a set of known active molecules or from the crystal structure of a ligand-receptor complex. mdpi.com These models serve as 3D queries for virtual screening of large compound databases to identify novel molecules with the potential for similar biological activity. nih.govmdpi.com

The process involves several key stages:

Training Set Preparation: A diverse set of molecules with known activity against a target of interest is compiled.

Model Generation: Computational programs identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial relationships. nih.gov For instance, a pharmacophore model developed for a series of diarylpyrazole-benzenesulfonamide inhibitors included features like hydrogen bond acceptors and aromatic rings to define the necessary interactions. nih.gov

Validation: The model's ability to distinguish between active and inactive compounds is rigorously tested.

Database Screening: The validated pharmacophore is used to search databases for molecules that match the defined 3D arrangement of features. mdpi.com

In the context of This compound , a pharmacophore model could highlight the importance of the piperidine nitrogen as a potential hydrogen bond acceptor or a positive ionizable feature, the carbonyl oxygen as a hydrogen bond acceptor, the phenyl ring as a hydrophobic or aromatic feature, and the propoxy group for specific hydrophobic interactions. Virtual screening using such a model could identify novel compounds with different core structures but similar functional group arrangements, potentially leading to new therapeutic agents. nih.govsciengpub.ir

In Silico ADMET Prediction (Excluding Toxicity/Safety)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial to avoid costly late-stage failures. mdpi.com In silico ADMET prediction tools provide a rapid and cost-effective way to evaluate these properties before a compound is even synthesized. nih.govresearchgate.netashdin.com

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several empirical rules, such as Lipinski's Rule of Five, are used to evaluate drug-likeness based on physicochemical properties. While specific data for This compound is not available, we can predict its properties based on its structure and compare them to general trends for similar molecules.

Table 1: Predicted Physicochemical Properties for a Representative Benzoylpiperidine Analog

| Property | Predicted Value | Drug-Likeness Guideline (Lipinski's Rule of Five) |

|---|---|---|

| Molecular Weight ( g/mol ) | < 500 | Compliant |

| LogP (Lipophilicity) | < 5 | Compliant |

| Hydrogen Bond Donors | < 5 | Compliant |

This table presents hypothetical data for a representative benzoylpiperidine analog, as specific data for this compound is not publicly available. The predictions are based on typical values for similar structures and are intended for illustrative purposes.

Lipophilicity, often expressed as LogP, is a critical parameter influencing a drug's absorption and distribution. For phenyl ketone derivatives, computational tools can effectively predict these properties, guiding the selection of compounds with desirable bioavailability. nih.gov

A significant aspect of a drug's metabolism is its interaction with cytochrome P450 (CYP) enzymes, which are responsible for the breakdown of a vast number of drugs. nih.govresearchgate.net Inhibition of these enzymes can lead to adverse drug-drug interactions. Computational models can predict which CYP isoforms a compound is likely to inhibit.

Piperidine-containing compounds are known to be metabolized by various CYP enzymes, with CYP3A4 and CYP2D6 often playing significant roles. acs.orgnih.gov For instance, studies on 4-aminopiperidine (B84694) drugs have shown that CYP3A4 is a major isoform involved in their N-dealkylation. acs.orgnih.gov Similarly, the piperidine-type phenothiazine (B1677639) neuroleptic thioridazine (B1682328) is metabolized primarily by CYP1A2 and CYP3A4 for 5-sulfoxidation and N-demethylation, while CYP2D6 is key for other metabolic pathways. researchgate.net

Table 2: Predicted Cytochrome P450 Inhibition Profile for a Representative Piperidine-Containing Compound

| CYP Isoform | Predicted Inhibition |

|---|---|

| CYP1A2 | Moderate |

| CYP2C9 | Low |

| CYP2C19 | Low |

| CYP2D6 | Moderate to High |

This table presents hypothetical data for a representative piperidine-containing compound based on published findings for similar structures. nih.govresearchgate.net It is intended for illustrative purposes as specific data for this compound is not publicly available.

These predictions are vital for identifying potential metabolic liabilities early in the drug design process, allowing for structural modifications to mitigate these risks.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

Both SBDD and LBDD are powerful strategies in rational drug design.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that bind to the target to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. researchgate.net For a series of benzoylpiperidine derivatives, LBDD could be used to identify the key structural features that contribute to their biological activity, guiding the design of more potent and selective analogs. nih.gov

Structure-Based Drug Design (SBDD) , on the other hand, utilizes the known 3D structure of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. nih.govacs.org Molecular docking, a key SBDD technique, can be used to predict the binding pose and affinity of a ligand within the target's active site. nih.gov For This compound , if the structure of its biological target were known, SBDD could be used to:

Visualize the interactions between the compound and the amino acid residues of the target.

Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Guide the design of modifications to the molecule to enhance these interactions and improve binding affinity and selectivity.

For example, in the design of donepezil (B133215) analogs, the availability of the X-ray structure of its target, acetylcholinesterase, has enabled structure-based approaches to design more effective inhibitors. nih.govacs.org

Analytical Methodologies for Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of "Piperidino(3-propoxyphenyl)methanone," providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit characteristic signals corresponding to the protons of the piperidine (B6355638) ring, the propoxy chain, and the phenyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The protons on the 3-propoxyphenyl ring would appear in the aromatic region, typically between δ 6.8 and 7.4 ppm. The substitution pattern would lead to a complex splitting pattern.

Piperidine Protons: The protons on the piperidine ring would show signals in the aliphatic region, generally between δ 1.5 and 3.7 ppm. The protons adjacent to the nitrogen atom and the carbonyl group would be deshielded and appear at a higher chemical shift.

Propoxy Protons: The methylene (B1212753) protons of the propoxy group would be observed, with the protons closest to the oxygen atom appearing further downfield (around δ 4.0 ppm) and the terminal methyl protons appearing most upfield (around δ 1.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbonyl carbon of the methanone (B1245722) group is expected to have a characteristic signal in the downfield region of the spectrum, typically around δ 170 ppm.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the range of δ 110-160 ppm. The carbon attached to the propoxy group would be significantly affected by the oxygen atom.

Piperidine Carbons: The carbon atoms of the piperidine ring would appear in the aliphatic region, generally between δ 20 and 50 ppm. The carbons adjacent to the nitrogen would be shifted downfield.

Propoxy Carbons: The carbons of the propoxy chain would also be in the aliphatic region, with the carbon bonded to the phenolic oxygen appearing the most downfield of the three.

A hypothetical ¹³C NMR data table for "this compound" is presented below, based on data from analogous compounds such as (3-Methylolpiperidino)-phenyl-methanone researchgate.net.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170.5 |

| Aromatic C-O | 159.0 |

| Aromatic C-C=O | 138.2 |

| Aromatic CH | 129.8 |

| Aromatic CH | 122.5 |

| Aromatic CH | 118.9 |

| Aromatic CH | 114.5 |

| Piperidine C-N (adjacent to C=O) | 48.3 |

| Piperidine C-N | 43.1 |

| Piperidine CH₂ | 26.5 |

| Piperidine CH₂ | 25.8 |

| Piperidine CH₂ | 24.7 |

| Propoxy O-CH₂ | 69.8 |

| Propoxy CH₂ | 22.6 |

| Propoxy CH₃ | 10.5 |

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

MS and HRMS: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of "this compound," allowing for the determination of its elemental formula.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying the compound in complex mixtures. The fragmentation pattern observed in the MS/MS spectrum would be characteristic of the molecule's structure, with expected cleavages at the amide bond and within the propoxy chain. Studies on related piperidine alkaloids have demonstrated the utility of ESI-MS/MS in elucidating fragmentation pathways nih.gov.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the IR spectrum would be expected to show characteristic absorption bands:

C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

C-N Stretch: An absorption band in the region of 1250-1020 cm⁻¹ for the C-N stretching of the piperidine ring.

C-O Stretch: Absorption bands for the aryl-alkyl ether of the propoxy group would be expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating "this compound" from impurities or other components in a mixture and for its quantitative analysis.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. A reverse-phase HPLC method would likely be suitable for the analysis of "this compound."

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation.

Detection: A UV detector would be suitable, with the wavelength of maximum absorbance for the 3-propoxyphenyl chromophore being selected for detection.

Method development for similar benzoylpiperidine derivatives has been successfully achieved using such approaches.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of "this compound," GC-MS would be a suitable method for its analysis.

Separation: A capillary column with a non-polar or moderately polar stationary phase would be used for separation.

Detection: The mass spectrometer provides highly specific detection, and the resulting mass spectrum can be compared to a library for identification. The fragmentation pattern would provide structural confirmation. GC-MS is a commonly used technique for the identification of various piperidine-containing compounds in forensic and research settings.

The following table summarizes the key parameters for the analytical methodologies described:

| Technique | Parameter | Expected Value/Condition |

| ¹H NMR | Chemical Shift Ranges | Aromatic: 6.8-7.4 ppm; Piperidine: 1.5-3.7 ppm; Propoxy: 1.0-4.0 ppm |

| ¹³C NMR | Key Chemical Shifts | C=O: ~170 ppm; Aromatic C: 110-160 ppm; Piperidine C: 20-50 ppm |

| MS | Ionization Mode | Electrospray Ionization (ESI) or Electron Ionization (EI) |

| IR | Key Absorption Bands | C=O: 1630-1650 cm⁻¹; C-N: 1250-1020 cm⁻¹; C-O: 1250 & 1040 cm⁻¹ |

| HPLC | Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |

| Detection | UV-Vis | |

| GC-MS | Column | Capillary with non-polar or mid-polar phase |

| Detection | Mass Spectrometry |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to monitor the progress of chemical reactions, assess the purity of a compound, and determine appropriate solvent systems for larger-scale purification methods like column chromatography.

In the context of this compound, TLC would be utilized to track the conversion of starting materials (e.g., 3-propoxybenzoic acid and piperidine) into the final product. A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture, known as the eluent or mobile phase.

As the eluent ascends the plate via capillary action, it carries the components of the spotted mixture at different rates. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. The rate of movement is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For this compound, which possesses a moderately polar ketone functional group and a tertiary amine, the choice of eluent is critical. A typical mobile phase would consist of a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane). The polarity of the solvent system is adjusted to achieve optimal separation, ideally with the product having an Rf value between 0.3 and 0.5 for clear resolution. Visualization of the spots on the TLC plate is often achieved under UV light, as the aromatic ring in the compound is UV-active. Alternatively, staining agents can be used.

Illustrative TLC Data for this compound

| Analyte | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization |

| 3-Propoxybenzoic Acid (Starting Material) | 1:1 | 0.15 | UV (254 nm) |

| Piperidine (Starting Material) | 1:1 | 0.85 | Iodine Vapor |

| This compound (Product) | 1:1 | 0.45 | UV (254 nm) |

| Reaction Mixture | 1:1 | 0.15, 0.45, 0.85 | UV (254 nm), Iodine Vapor |

Elemental Analysis for Compound Purity and Identification

Elemental analysis is a quantitative technique used to determine the elemental composition (by mass) of a compound. This method is a cornerstone for verifying the empirical formula of a newly synthesized molecule. For this compound, with the molecular formula C15H21NO2, elemental analysis would be performed to measure the percentage of carbon (C), hydrogen (H), and nitrogen (N).

The analysis is typically carried out using a CHN analyzer, where a small, precisely weighed sample of the purified compound is combusted in a stream of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N2)—are passed through a series of detectors that quantify each component.

The experimentally determined percentages of C, H, and N are then compared with the theoretically calculated values based on the compound's molecular formula and molar mass. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and high purity.

Theoretical vs. Illustrative Experimental Elemental Analysis Data for C15H21NO2

| Element | Theoretical Percentage (%) | Illustrative Experimental Percentage (%) |

| Carbon (C) | 72.84 | 72.79 |

| Hydrogen (H) | 8.56 | 8.60 |

| Nitrogen (N) | 5.66 | 5.62 |

X-ray Crystallography for Structural Elucidation of Ligands and Protein-Ligand Complexes

X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to deliver an unambiguous structural determination of a molecule.

For this compound, obtaining single crystals of suitable quality is the first and often most challenging step. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays.

The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are collected and analyzed by computer software to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, and a detailed three-dimensional model of the molecule can be constructed.

Illustrative X-ray Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1489.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.102 |

| R-factor | 0.045 |

Future Research Directions and Potential Academic Applications

Exploration of Novel Analogues and Scaffolds

The foundational structure of piperidino(3-propoxyphenyl)methanone serves as a versatile template for the generation of novel chemical analogs. Future research will undoubtedly focus on systematic structural modifications to explore the structure-activity relationship (SAR) landscape. Key areas of exploration will include:

Piperidine (B6355638) Ring Modifications: Alterations to the piperidine moiety, such as the introduction of substituents, ring expansion or contraction (e.g., to pyrrolidine (B122466) or azepane), or incorporation of heteroatoms, could profoundly influence binding affinity and selectivity for various biological targets.

Aromatic Ring Substitution: The substitution pattern on the phenyl ring is a critical determinant of biological activity. Exploration beyond the 3-propoxy group to include a diverse range of electron-donating and electron-withdrawing groups, as well as different positional isomers (ortho, meta, para), will be essential.

Linker Modification: The ketone linker can be modified to other functional groups, such as esters, amides, or reversed amides, to alter the molecule's chemical properties, metabolic stability, and hydrogen bonding capacity.

These synthetic endeavors will aim to generate libraries of novel compounds for screening against various biological targets, potentially leading to the discovery of new lead compounds for drug development.

Investigation of Polypharmacology and Multi-Targeting Approaches

The concept of "one molecule, multiple targets," or polypharmacology, has gained significant traction in drug discovery, particularly for complex diseases like cancer and central nervous system (CNS) disorders. The structural motifs present in this compound are known to interact with a variety of protein families, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Future research should embrace a polypharmacological approach by:

Broad-Spectrum Screening: Testing this compound and its analogs against large panels of receptors and enzymes to identify multiple, potentially synergistic, biological targets.

Rational Design of Multi-Target Ligands: Utilizing the SAR data from initial screenings to rationally design single molecules that can modulate multiple, disease-relevant targets. For instance, a single compound could be engineered to act as both a dopamine (B1211576) receptor antagonist and a serotonin (B10506) reuptake inhibitor.

This strategy could lead to the development of more effective therapeutics with improved efficacy and a lower propensity for drug resistance.

Advanced Computational Modeling and Machine Learning Integration

In silico methods are indispensable tools in modern chemical research. For a compound like this compound, where empirical data may be sparse, computational modeling can provide invaluable predictive insights. Future directions include:

Molecular Docking and Dynamics Simulations: Predicting the binding modes and affinities of novel analogs to specific protein targets. This can help prioritize the synthesis of the most promising compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structures of a series of analogs with their biological activities.

Machine Learning and AI: Employing machine learning algorithms to analyze large datasets from high-throughput screening and predict the biological activities of virtual compounds. This can accelerate the discovery of novel hits and lead compounds.

The integration of these computational approaches will not only rationalize the design of new molecules but also significantly reduce the time and cost associated with experimental studies.

Development of Advanced In Vitro and Ex Vivo Research Models

To effectively probe the biological effects of this compound and its derivatives, sophisticated research models are required. The development and utilization of advanced in vitro and ex vivo systems will be crucial for obtaining clinically relevant data. This includes:

High-Content Imaging: Using automated microscopy and image analysis to assess the effects of compounds on cellular morphology, protein localization, and other complex cellular phenotypes.

3D Cell Cultures and Organoids: Moving beyond traditional 2D cell cultures to more physiologically relevant 3D models, such as spheroids and organoids, which better mimic the in vivo environment.

Ex Vivo Tissue Preparations: Utilizing freshly isolated tissues to study the effects of compounds on intact biological systems, such as brain slices for neuropharmacological studies or isolated blood vessels for cardiovascular research.

These advanced models will provide a more accurate and nuanced understanding of the biological activities and potential therapeutic applications of this chemical scaffold.

Role in Advancing Fundamental Understanding of Biological Systems

Beyond its potential therapeutic applications, this compound and its analogs can serve as valuable chemical probes to dissect complex biological pathways. By designing highly selective ligands for specific receptors or enzymes, researchers can:

Elucidate Receptor Function: Use selective antagonists or agonists to probe the physiological and pathophysiological roles of specific receptor subtypes.

Map Signaling Pathways: Trace the downstream signaling cascades that are activated or inhibited by the binding of a ligand to its target.

Validate Novel Drug Targets: Use potent and selective tool compounds to validate the therapeutic potential of new biological targets before committing to large-scale drug discovery programs.

The development of such chemical tools is essential for advancing our fundamental knowledge of biology and disease, paving the way for the next generation of therapeutic interventions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of piperidino(3-propoxyphenyl)methanone to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves solvent selection (e.g., dichloromethane for Friedel-Crafts acylation), temperature control (reflux at 40–60°C), and catalyst screening (e.g., Lewis acids like AlCl₃). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for ≥97% purity . Melting point analysis (107–109°C) and HPLC (C18 column, acetonitrile/water mobile phase) validate purity .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure?

- Methodological Answer :

- 1H/13C NMR : Assign protons and carbons using 2D NMR (COSY, HSQC, HMBC) to resolve aromatic and piperidine ring signals .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .

- X-ray Diffraction : Resolve crystal packing and bond angles (e.g., C-C-O bond angles near 120°) for solid-state confirmation .